molecular formula C18H21N5O2S B11931554 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one

7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11931554
M. Wt: 371.5 g/mol
InChI Key: DKYOLXMEUOJGQB-UHFFFAOYSA-N
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Description

7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one is an organic compound belonging to the class of pyridopyrimidines. Pyridopyrimidines are compounds containing a pyridine fused to a pyrimidine.

Preparation Methods

The synthesis of 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridopyrimidine core are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: As a selective inhibitor of PI3Kβ, this compound is studied for its potential use in anti-thrombotic therapy and cancer treatment.

    Biology: The compound is used in research to study cellular signaling pathways involving PI3Kβ.

    Chemistry: It serves as a model compound for studying the reactivity and properties of pyridopyrimidines.

Mechanism of Action

The mechanism of action of 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of PI3Kβ. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and thrombosis .

Comparison with Similar Compounds

Similar compounds to 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one include other pyridopyrimidines and PI3K inhibitors. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective PI3Kβ inhibitor .

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

7-methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H21N5O2S/c1-12-9-14(13(2)20-18-19-3-8-26-18)17-21-15(10-16(24)23(17)11-12)22-4-6-25-7-5-22/h3,8-11,13H,4-7H2,1-2H3,(H,19,20)

InChI Key

DKYOLXMEUOJGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=NC=CS3)N4CCOCC4

Origin of Product

United States

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